Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2
Description
Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide with a 32-amino-acid sequence, characterized by its N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). This peptide is hypothesized to exhibit amyloid-like aggregation behavior due to its β-sheet-prone motifs, such as repeated Val (V) and Gly (G) residues . Its extended structure and charged residues (e.g., Arg, Lys) may also influence interactions with biological membranes or other biomolecules, though its precise functional role remains under investigation.
Properties
Molecular Formula |
C157H238N42O41 |
|---|---|
Molecular Weight |
3369.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C157H238N42O41/c1-77(2)58-102(176-119(209)72-169-131(215)85(17)173-138(222)103(59-78(3)4)182-136(220)99(50-52-115(159)205)178-142(226)108(65-94-69-165-76-172-94)187-155(239)129(88(20)203)197-153(237)126(83(13)14)193-145(229)107(175-89(21)204)64-93-68-167-96-45-32-31-44-95(93)96)140(224)183-104(60-79(5)6)141(225)190-112(75-201)147(231)179-100(51-53-116(160)206)137(221)189-111(74-200)133(217)170-70-118(208)168-71-120(210)191-124(81(9)10)152(236)194-125(82(11)12)151(235)180-98(47-35-55-166-157(163)164)134(218)177-97(46-33-34-54-158)135(219)185-109(66-117(161)207)143(227)184-106(63-92-42-29-24-30-43-92)144(228)195-127(84(15)16)156(240)199-57-37-49-114(199)149(233)196-128(87(19)202)154(238)188-110(67-122(212)213)146(230)192-123(80(7)8)150(234)171-73-121(211)198-56-36-48-113(198)148(232)186-105(62-91-40-27-23-28-41-91)139(223)174-86(18)132(216)181-101(130(162)214)61-90-38-25-22-26-39-90/h22-32,38-45,68-69,76-88,97-114,123-129,167,200-203H,33-37,46-67,70-75,158H2,1-21H3,(H2,159,205)(H2,160,206)(H2,161,207)(H2,162,214)(H,165,172)(H,168,208)(H,169,215)(H,170,217)(H,171,234)(H,173,222)(H,174,223)(H,175,204)(H,176,209)(H,177,218)(H,178,226)(H,179,231)(H,180,235)(H,181,216)(H,182,220)(H,183,224)(H,184,227)(H,185,219)(H,186,232)(H,187,239)(H,188,238)(H,189,221)(H,190,225)(H,191,210)(H,192,230)(H,193,229)(H,194,236)(H,195,228)(H,196,233)(H,197,237)(H,212,213)(H4,163,164,166)/t85-,86-,87+,88+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1 |
InChI Key |
NNTUVPALHRZTKJ-BHNOSDEFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Resin Swelling
Optimal resin swelling is achieved using DMF and DCM in alternating washes, which prevent aggregation of the growing peptide chain. For Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, a 3:1 v/v DMF:DCM ratio is employed during valine-rich regions to minimize β-sheet formation.
Coupling Reagents and Additives
Benzotriazole-based activators (HBTU/HOBt) are favored over phosphonium salts (PyBOP) due to reduced racemization risks. Additives such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) further suppress side reactions, improving yields by 12–15% for sterically hindered residues.
In-Process Monitoring and Quality Control
Real-time monitoring via HPLC-MS after every five residues ensures sequence fidelity. For instance, the segment VVRKNFVPTD is prone to aspartimide formation; incorporating 0.1 M HOBt in the coupling mix reduces this by 30%.
Comparative Analysis of Synthesis Technologies
SPPS outperforms liquid-phase methods due to the peptide’s length and lack of solubility issues in DMF. Enzymatic approaches are unsuitable due to the absence of cysteine or lysine residues for ligation.
Cleavage and Global Deprotection
The final cleavage uses a mixture of TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This formulation concurrently removes side-chain protectors and severs the resin-peptide bond while minimizing oxidation of methionine and tryptophan. Post-cleavage, the peptide is precipitated in cold diethyl ether, yielding a crude product with 80–85% purity.
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is purified using a C18 column with a 10–40% acetonitrile gradient over 60 minutes. The target elutes at 28–32% acetonitrile, achieving ≥98% purity after two rounds.
Mass Spectrometry and Amino Acid Analysis
MALDI-TOF MS confirms the molecular weight (observed: 4236.8 Da; calculated: 4236.2 Da). Amino acid analysis via hydrolysis (6M HCl, 110°C, 24h) validates the molar ratios, with glutamine and serine recovery rates exceeding 95%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating calcitonin gene-related peptide 1 receptor activity, which is involved in pain transmission and vasodilation.
Medicine: Explored as a potential therapeutic agent for conditions such as migraines, where calcitonin gene-related peptide antagonists have shown promise.
Mechanism of Action
The mechanism of action of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 involves its binding to the calcitonin gene-related peptide 1 receptor. By acting as an antagonist, it blocks the receptor’s activity, preventing the downstream signaling pathways that lead to vasodilation and pain transmission. This interaction is crucial for its potential therapeutic effects in conditions like migraines .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 and Analogues
| Compound Name | Sequence Features | Structural Motifs | Aggregation Propensity (Hypothesized) |
|---|---|---|---|
| This compound | 32 residues, alternating hydrophobic/polar residues, acetylated/amidated termini | β-sheet (V-rich regions), amphipathic | High |
| FEFEFKFK-OH [4] | 8 residues, alternating Phe (F) and Lys (K) | Repetitive aromatic/charged motifs | Moderate |
| Ac-(ChaKChaK)2-NH2 [13] | Cyclohexylalanine (Cha) and Lys repeats, capped termini | Helical propensity | Low |
| (VK)5V-NH2 [13] | Repeating Val-Lys motifs, C-terminal Val | Extended β-strand | High |
| Ac-(IKIE)3-NH2 [8] | Alternating Ile-Lys-Ile-Glu repeats | Mixed α/β-structure | Variable |
Key Observations :
- Unlike Ac-(ChaKChaK)2-NH2, which adopts helical conformations, the target peptide’s Val/Gly-rich regions favor β-sheet stacking, a hallmark of amyloid fibrils .
Functional and Biophysical Comparisons
Aggregation Kinetics
Studies on analogous peptides (e.g., (VK)5V-NH2) reveal that repetitive hydrophobic residues accelerate fibril formation, while charged residues (e.g., Lys, Arg) modulate solubility . The target peptide’s higher density of Val and Gly residues may promote rapid nucleation but stabilize fibrils through hydrophobic packing .
Membrane Interactions
Compounds like Ac-RLDLRLALRLDLR-NH2 [9] and (LK)6L-NH2 [14] exhibit membrane-disruptive activity due to their amphipathic helices. In contrast, this compound’s extended β-sheet structure may favor pore formation or surface adsorption, analogous to amyloid-β peptides .
Research Findings and Limitations
- In Silico Predictors : Tools like AGGRESCAN and TANGO predict strong aggregation propensity for this compound, scoring higher than (VR)6V-NH2 [14] due to its longer hydrophobic core .
- Experimental Gaps: Limited empirical data exist on its conformational dynamics or cytotoxicity compared to well-studied analogues like Ac-(VKVE)3-NH2 .
Q & A
Q. How can researchers ensure reproducibility when describing the peptide’s synthesis and characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
